molecular formula C23H36O4 B12796204 Allopregnane-3beta,17alpha-diol-20-one 3-acetate CAS No. 5456-44-0

Allopregnane-3beta,17alpha-diol-20-one 3-acetate

Cat. No.: B12796204
CAS No.: 5456-44-0
M. Wt: 376.5 g/mol
InChI Key: TVQDBRRFOFGWDS-LQHFQCQCSA-N
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Description

Allopregnane-3beta,17alpha-diol-20-one 3-acetate is a synthetic derivative of allopregnanolone, a neurosteroid that plays a crucial role in modulating the activity of the central nervous system. This compound is known for its potential therapeutic applications, particularly in the fields of neurology and endocrinology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allopregnane-3beta,17alpha-diol-20-one 3-acetate can be synthesized from allopregnan-3beta-ol-20-one 3-acetate through a series of chemical reactions. The process involves the acetylation of allopregnan-3beta-ol-20-one using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 1-2 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Allopregnane-3beta,17alpha-diol-20-one 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allopregnane-3beta,17alpha-diol-20-one 3-acetate has a wide range of scientific research applications:

Mechanism of Action

Allopregnane-3beta,17alpha-diol-20-one 3-acetate exerts its effects by modulating the activity of GABA receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The compound interacts with specific binding sites on the GABA receptor complex, resulting in increased chloride ion influx and hyperpolarization of neurons .

Comparison with Similar Compounds

Similar Compounds

    Allopregnanolone: A naturally occurring neurosteroid with similar effects on

Properties

CAS No.

5456-44-0

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H36O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h16-20,26H,5-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22-,23-/m0/s1

InChI Key

TVQDBRRFOFGWDS-LQHFQCQCSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O

Origin of Product

United States

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